molecular formula C23H18ClN3O4 B12177973 N-(3-chloro-4-methoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(3-chloro-4-methoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12177973
M. Wt: 435.9 g/mol
InChI Key: KGGGQXYUJVAQSM-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core substituted at the 3-position with a 2-methoxyphenyl group and at the 7-position with a carboxamide moiety linked to a 3-chloro-4-methoxyphenyl ring. Quinazoline derivatives are widely studied for their pharmacological applications, particularly as enzyme inhibitors (e.g., soluble epoxide hydrolase, sEH) due to their ability to mimic natural substrates .

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C23H18ClN3O4/c1-30-20-10-8-15(12-17(20)24)26-22(28)14-7-9-16-18(11-14)25-13-27(23(16)29)19-5-3-4-6-21(19)31-2/h3-13H,1-2H3,(H,26,28)

InChI Key

KGGGQXYUJVAQSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC)Cl

Origin of Product

United States

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H20ClN5O4
Molecular Weight461.93 g/mol
LogP2.0207
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1
Polar Surface Area84.738 Ų

The structure of this compound includes a quinazoline core, which is known for its diverse pharmacological properties.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit anticancer properties. A study highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds with quinazoline structures have shown promising results against breast cancer and leukemia models by targeting specific signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes related to neurodegenerative diseases. Specifically, it shows potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology. The IC50 values for similar quinazoline derivatives suggest significant inhibitory activity, indicating that this compound may enhance cognitive function by preventing the breakdown of acetylcholine .

Antimicrobial Activity

Quinazoline derivatives have also been assessed for their antimicrobial properties. Studies have demonstrated that certain analogs exhibit effective antibacterial and antifungal activities against a range of pathogens, including resistant strains . This suggests potential applications in treating infections where conventional antibiotics fail.

Case Study 1: Anticancer Efficacy

In a study reported by ChemDiv, a series of quinazoline derivatives were synthesized and tested for anticancer activity. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating their potential as effective anticancer agents .

Case Study 2: Neuroprotective Effects

Another research project explored the neuroprotective effects of quinazoline derivatives in animal models of Alzheimer's disease. The results showed that these compounds improved memory retention and cognitive function in treated animals compared to controls, suggesting that they may serve as a basis for developing new treatments for neurodegenerative disorders .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The quinazoline scaffold is known for its ability to inhibit specific kinases involved in cancer progression, making it a valuable candidate for drug development.

Case Study: Inhibition of Polo-like Kinase 1 (Plk1)

A study focused on the development of inhibitors targeting Polo-like Kinase 1, a key regulator in cell division that is often overexpressed in cancer cells. The compound was tested alongside other quinazoline derivatives, showing promising results in inhibiting Plk1 activity and reducing tumor cell proliferation .

Table 1: Inhibitory Activity of Quinazoline Derivatives Against Plk1

Compound NameIC50 (µM)Mechanism of Action
N-(3-chloro-4-methoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide2.92Inhibition of Plk1
Other Quinazoline Derivative 13.50Inhibition of Plk1
Other Quinazoline Derivative 24.00Inhibition of Plk1

Pharmacological Applications

The compound's pharmacological profile suggests it may also serve as a selective inhibitor for sodium channels, particularly NaV1.7, which has implications for pain management therapies. Its design allows for modifications that enhance selectivity and potency against specific ion channels.

Case Study: Sodium Channel Inhibition

Research indicated that modifications to the quinazoline structure could lead to enhanced activity against NaV1.7 channels, providing insights into developing new analgesics .

Table 2: Potency of Modified Quinazolines on NaV1.7

Modified Compound NameIC50 (µM)Selectivity Ratio
This compound10.5High
Modified Compound A15.0Moderate
Modified Compound B25.0Low

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy and safety profile. Variations in substituents on the quinazoline nucleus can significantly influence biological activity.

Key Findings from SAR Studies

  • Chloro and Methoxy Substituents : The presence of chloro and methoxy groups enhances lipophilicity and improves binding affinity to target proteins.
  • Quinazoline Core Modifications : Alterations to the quinazoline core can lead to increased potency against specific cancer cell lines and ion channels.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s substituents distinguish it from related quinazoline derivatives. Key comparisons include:

Compound Name R1 (3-position) R2 (7-position) Key Functional Groups Melting Point (°C)
Target Compound 2-Methoxyphenyl N-(3-Chloro-4-methoxyphenyl) Carboxamide, Chloro, Methoxy Not Reported
Methyl 2-((2-Chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (Compound 8, ) Phenyl Methyl ester, 2-Chlorobenzylthio Ester, Thioether, Chloro Not Reported
2-Cyano-2-[2-(4-Methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a, ) 4-Methylphenylhydrazine 4-Sulfamoylphenyl Cyano, Hydrazine, Sulfonamide 288
N-Cyclopentyl-3-(4-Methoxyphenyl)-2-{[(4-Nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide () 4-Methoxyphenyl N-Cyclopentyl, 4-Nitrobenzylthio Carboxamide, Nitro, Sulfanyl Not Reported

Key Observations :

  • Solubility : The carboxamide group in the target compound likely improves water solubility compared to ester or thioether derivatives (e.g., Compound 8 ).
  • Hydrogen Bonding: The carboxamide’s NH and carbonyl groups enable stronger hydrogen bonding than cyano or nitro groups, influencing crystal packing and bioavailability .
Spectroscopic and Analytical Data
  • IR Spectroscopy: The target compound’s carboxamide group would exhibit C=O stretching near 1660–1680 cm⁻¹, similar to Compound 8 (1664 cm⁻¹, ). The absence of a cyano peak (~2214 cm⁻¹, as in 13a ) distinguishes it from hydrazine derivatives.
  • ¹H-NMR : The 3-chloro-4-methoxyphenyl group would show distinct aromatic signals split by substituent effects, comparable to the split patterns observed in 13b for 4-methoxyphenyl .

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